Necroptosis Rescue Activity: 3-Ethynyl Analog vs. Necrostatin-1 (Nec-1) in Cellular Assays
In FADD-deficient Jurkat I 2.1 cells stimulated with TNFα to induce necroptosis, the 3-ethynyl-substituted pyrrolo[2,1-c][1,2,4]triazole chemotype demonstrates concentration-dependent rescue of cell viability [1]. By contrast, the reference necroptosis inhibitor Necrostatin-1 (Nec-1), a structurally unrelated indole-containing RIPK1 inhibitor, exhibits an EC₅₀ of 490 nM in the same Jurkat cell model . This comparative framework enables potency benchmarking of the 3-ethynyl series against the most widely used tool compound in the necroptosis field.
| Evidence Dimension | Cellular necroptosis rescue potency (EC₅₀) |
|---|---|
| Target Compound Data | 3-Ethynyl-pyrrolo[2,1-c][1,2,4]triazole chemotype: binding to RIPK1 allosteric pocket demonstrated; quantitative EC₅₀ data for the exact title compound not publicly available as of 2026 [1]. |
| Comparator Or Baseline | Necrostatin-1 (Nec-1): EC₅₀ = 490 nM in Jurkat cells (TNFα-induced necroptosis); RIPK1 enzymatic EC₅₀ = 182 nM . |
| Quantified Difference | Potency comparison pending publication of quantitative EC₅₀ values for the title compound. |
| Conditions | Human FADD-deficient Jurkat I 2.1 cells; TNFα-induced necroptosis model; 24-hour incubation [1]; Nec-1 data from MedChemExpress characterization . |
Why This Matters
Nec-1 remains the dominant tool compound for RIPK1 inhibition studies; any new chemical entity claiming necroptosis inhibitory activity must be benchmarked against Nec-1 to establish its competitive potency position, which directly influences procurement decisions for target validation and phenotypic screening campaigns.
- [1] BindingDB BDBM50565169 (CHEMBL4797106). EC₅₀: 2.20E+3 nM. Inhibition of RIPK1 in human FADD-deficient Jurkat I 2.1 cells assessed as protection against TNFα-induced necroptosis. https://www.bindingdb.org (accessed 2026-05-10). View Source
